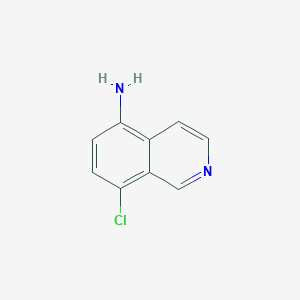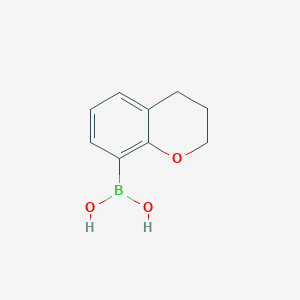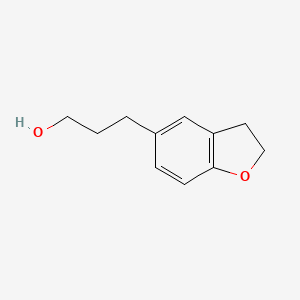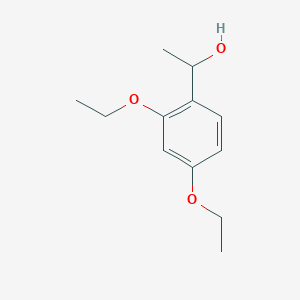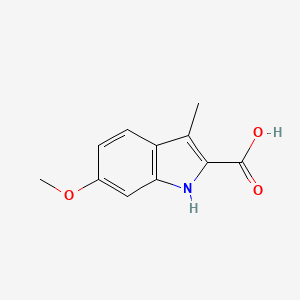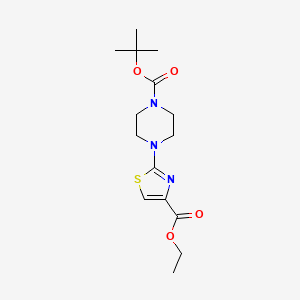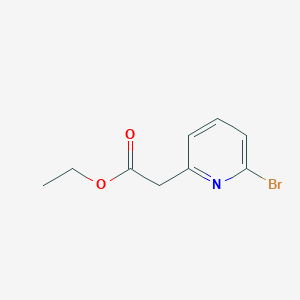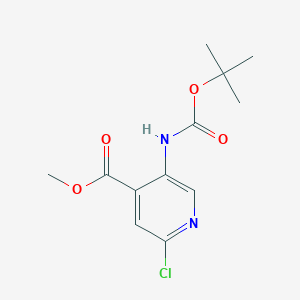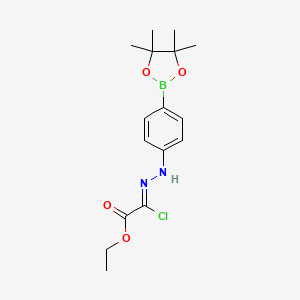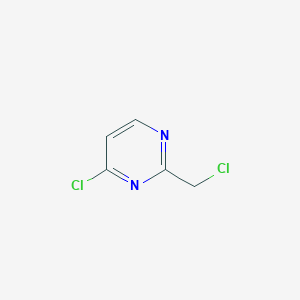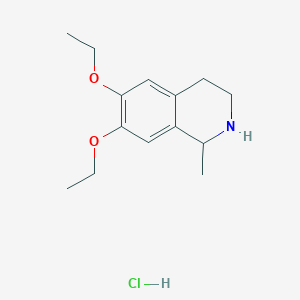
6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Übersicht
Beschreibung
6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C14H21NO2.ClH . It is also known as Salsolidine hydrochloride . This compound is a member of isoquinolines .
Synthesis Analysis
The synthesis of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives has been reported in the literature . These compounds have been synthesized as part of efforts to develop sigma-2 receptor ligands, which are valuable tools for studying pharmacological functions, tumor imaging, and cancer therapeutics .Molecular Structure Analysis
The molecular structure of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be represented by the InChI code1S/C14H21NO2.ClH/c1-4-16-13-8-11-6-7-15-10(3)12(11)9-14(13)17-5-2;/h8-10,15H,4-7H2,1-3H3;1H . The compound has a molecular weight of 271.79 g/mol . Physical And Chemical Properties Analysis
The boiling point of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is 189-192°C . It is a solid powder at ambient temperature .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Drug Discovery
THIQ derivatives, including those structurally related to 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, have demonstrated significant potential in drug discovery, particularly in the context of cancer and central nervous system (CNS) disorders. The US FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas highlights a milestone in anticancer drug discovery. These compounds exhibit a broad spectrum of therapeutic activities, including potential roles in treating malaria, CNS conditions, cardiovascular and metabolic disorders, showcasing their versatility and potential as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).
Neuroprotective and Antidepressant Properties
Certain THIQ derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been identified in the mammalian brain and exhibit neuroprotective, antiaddictive, and antidepressant-like activities in animal models of CNS disorders. These properties are attributed to mechanisms such as MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system. The compound's gentle activation of the monoaminergic system in the brain, coupled with its ability to modulate MAO-dependent oxidation and glutamate system activity, suggests its potential as a novel antidepressant and antiaddictive medication (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018).
Applications in Autoimmune Disorders and Infectious Diseases
The review on the biological and clinical activity of anti-malarial drugs in autoimmune disorders presents 4-aminoquinoline compounds (which share a core structure with THIQs) as immunosuppressive agents capable of reducing T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression. These findings underscore the potential of THIQ derivatives in modifying the clinical course of autoimmune disorders such as systemic lupus erythematosus, rheumatoid arthritis, and the anti-phospholipid syndrome (Taherian, Rao, Malemud, & Askari, 2013).
Insights into 8-Hydroxyquinolines and Redox Mediators
Research on 8-hydroxyquinolines, a related group of compounds, and the use of redox mediators in treating organic pollutants with oxidoreductive enzymes further illustrates the chemical versatility and applicability of THIQ derivatives. These compounds, through synthetic modifications and interactions with redox mediators, have been explored for their antimicrobial, antifungal, antiviral, and neuroprotective activities. This demonstrates the broad spectrum of potential applications in treating life-threatening diseases and in environmental remediation processes (Gupta, Luxami, & Paul, 2021; Husain & Husain, 2007).
Zukünftige Richtungen
The future directions for the study and application of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives could involve further exploration of their potential as sigma-2 receptor ligands. Given the over-expression of sigma-2 receptors in many proliferative cancer cells, these compounds could be valuable tools for studying pharmacological functions, tumor imaging, and cancer therapeutics .
Eigenschaften
IUPAC Name |
6,7-diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-16-13-8-11-6-7-15-10(3)12(11)9-14(13)17-5-2;/h8-10,15H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIDVNJZYYFJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704830 | |
| Record name | 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
336185-27-4 | |
| Record name | 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)
